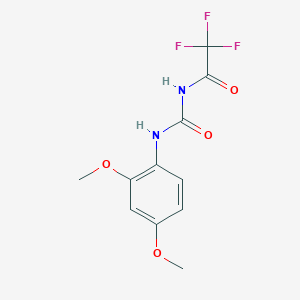![molecular formula C21H25N3O2 B489691 2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide CAS No. 692747-09-4](/img/structure/B489691.png)
2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide is a complex organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide can undergo various chemical reactions:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide
- 2-methyl-N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide
- 2-methyl-N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cycloheptanecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the benzimidazole core with a phenoxyethyl group and a propanamide moiety. This unique combination imparts specific chemical and biological properties that may not be present in other similar compounds.
Properties
CAS No. |
692747-09-4 |
|---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4g/mol |
IUPAC Name |
2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C21H25N3O2/c1-16(2)21(25)22-13-12-20-23-18-10-6-7-11-19(18)24(20)14-15-26-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,22,25) |
InChI Key |
ADVLEJGYPUDOIE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


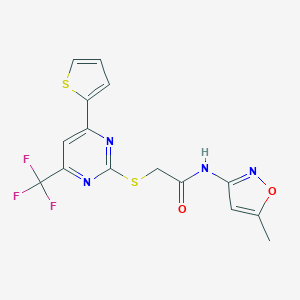
![methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B489669.png)
![2-[(3-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B489671.png)
![2-[(3-Chlorophenoxy)methyl]-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B489673.png)
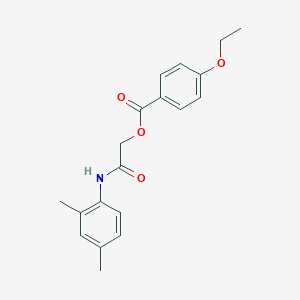
![7,8-dimethoxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B489679.png)
![2-({[2-(4-methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B489687.png)
![2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B489688.png)
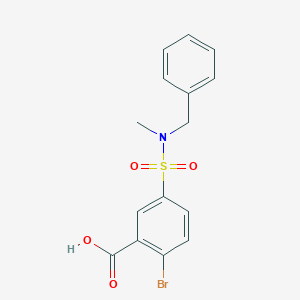
![N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B489697.png)
![N-(4-chlorobenzoyl)-N'-[2-(diethylamino)ethyl]urea](/img/structure/B489701.png)
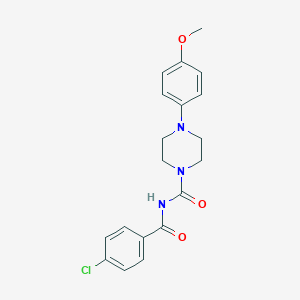
![N-(1,3-thiazol-2-yl)-4-({[(trifluoroacetyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B489704.png)
